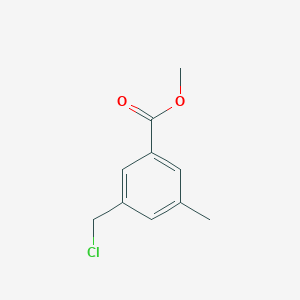
Methyl 3-(chloromethyl)-5-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(chloromethyl)-5-methylbenzoate is an organic compound with the molecular formula C10H11ClO2. It is a colorless liquid that is soluble in organic solvents such as ethanol and ether. This compound is commonly used as an intermediate in organic synthesis reactions, particularly in the production of pharmaceuticals, pesticides, and dyes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-(chloromethyl)-5-methylbenzoate is typically synthesized through a multi-step process:
Benzoic Acid to Benzoic Acid Chloride: Benzoic acid reacts with anhydrous thionyl chloride to form benzoic acid chloride.
Benzoic Acid Chloride to Methyl Benzoate: The benzoic acid chloride then reacts with methanol to produce methyl benzoate.
Methyl Benzoate to this compound: Finally, methyl benzoate reacts with methylene chloride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(chloromethyl)-5-methylbenzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles, such as amines or alcohols, to form different derivatives.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various amines. These reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Various substituted benzoates depending on the nucleophile used.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or other reduced derivatives.
Applications De Recherche Scientifique
Methyl 3-(chloromethyl)-5-methylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of various drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 3-(chloromethyl)-5-methylbenzoate involves its reactivity towards nucleophiles due to the presence of the chloromethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The ester group can also participate in hydrolysis and reduction reactions, further expanding its reactivity profile .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(chloromethyl)benzoate: Similar structure but lacks the additional methyl group on the benzene ring.
Methyl 3-(bromomethyl)-5-methylbenzoate: Similar structure but with a bromine atom instead of chlorine.
Methyl 3-(hydroxymethyl)-5-methylbenzoate: Similar structure but with a hydroxyl group instead of chlorine.
Uniqueness
Methyl 3-(chloromethyl)-5-methylbenzoate is unique due to the presence of both the chloromethyl and methyl groups on the benzene ring, which provides distinct reactivity and versatility in organic synthesis. This compound’s specific substitution pattern allows for targeted modifications, making it a valuable intermediate in various chemical processes .
Propriétés
Formule moléculaire |
C10H11ClO2 |
|---|---|
Poids moléculaire |
198.64 g/mol |
Nom IUPAC |
methyl 3-(chloromethyl)-5-methylbenzoate |
InChI |
InChI=1S/C10H11ClO2/c1-7-3-8(6-11)5-9(4-7)10(12)13-2/h3-5H,6H2,1-2H3 |
Clé InChI |
BWBBPRYPXUNDSS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C(=O)OC)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


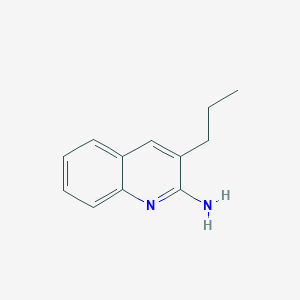
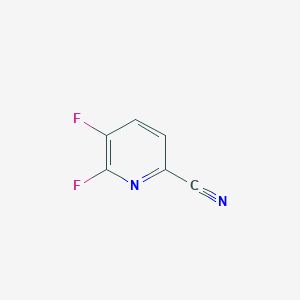
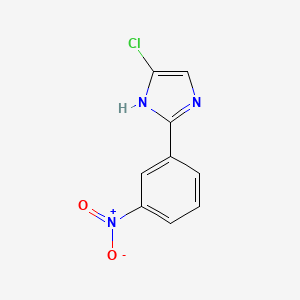

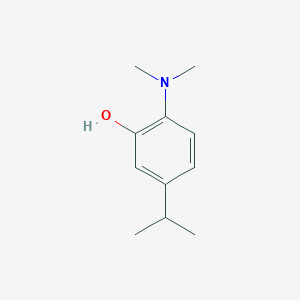
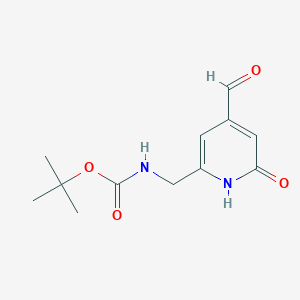
![[1,3]Dioxolo[4,5-B]pyridine-7-carbaldehyde](/img/structure/B14852054.png)
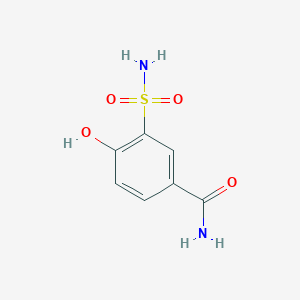

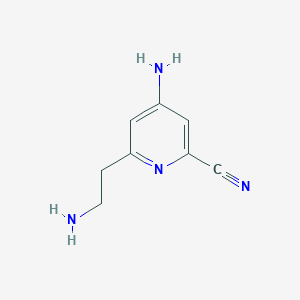

![1-[2-(Aminomethyl)-6-hydroxypyridin-4-YL]ethanone](/img/structure/B14852090.png)
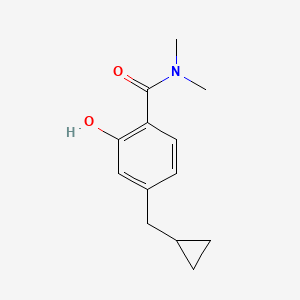
![2-Benzyl-4-(4-fluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14852096.png)
